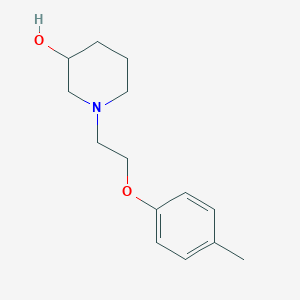
n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide typically involves the functionalization of piperidine derivatives. The process may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . Specific reaction conditions and reagents used in the synthesis can vary, but common methods include the use of cobalt, ruthenium, and nickel-based nanocatalysts for hydrogenation .
Industrial Production Methods: Industrial production methods for this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in stock or backordered impurities, bulk custom synthesis, and procurement .
Análisis De Reacciones Químicas
Types of Reactions: n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s piperidine moiety allows it to participate in intra- and intermolecular reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogenation catalysts like cobalt, ruthenium, and nickel . Reaction conditions may involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions may yield reduced piperidine derivatives, while cycloaddition reactions can produce more complex cyclic structures .
Aplicaciones Científicas De Investigación
n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide has various scientific research applications. The compound’s unique structure makes it a valuable substrate for the synthesis of biologically active piperidines .
Mecanismo De Acción
The mechanism of action of n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide involves its interaction with molecular targets and pathways in the body. Piperidine derivatives often exhibit pharmacophoric features that allow them to interact with specific receptors and enzymes . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to n,n-Diallyl-2-(3-(hydroxymethyl)piperidin-1-yl)acetamide include other piperidine derivatives such as N,N-diallyl-N’-acetylhydrazine, 1,1-diallyl-3-methyl-2-(4-nitrofurazan-3-yl)guanidine, tris(diethylamino)diallylaminophosphonium chloride, and 2,2-diallyl-1,1,3,3-tetraethylguanidinium chloride .
Uniqueness: The uniqueness of this compound lies in its specific functional groups and structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its diallyl and hydroxymethyl groups provide unique reactivity and potential for further functionalization .
Propiedades
Fórmula molecular |
C14H24N2O2 |
|---|---|
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
2-[3-(hydroxymethyl)piperidin-1-yl]-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C14H24N2O2/c1-3-7-16(8-4-2)14(18)11-15-9-5-6-13(10-15)12-17/h3-4,13,17H,1-2,5-12H2 |
Clave InChI |
ADVGARRZNCYTSO-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC=C)C(=O)CN1CCCC(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


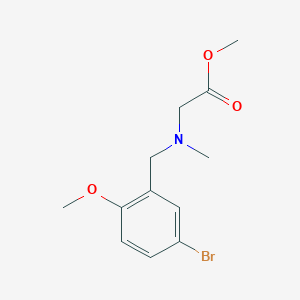


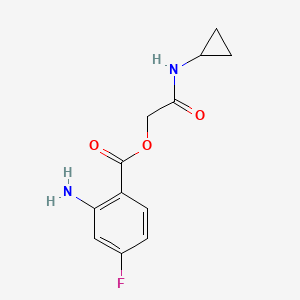


![Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14908611.png)
![n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14908633.png)
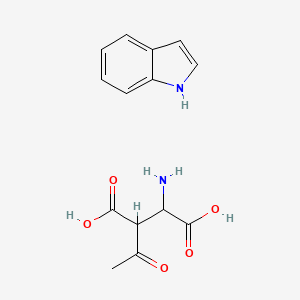
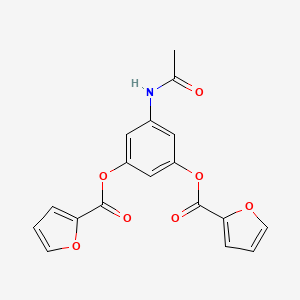

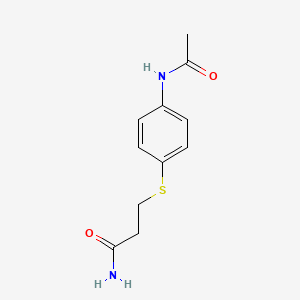
![tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate](/img/structure/B14908656.png)
